molecular formula C6H7ClN2O2S B15241650 (3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid

(3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid

Cat. No.: B15241650
M. Wt: 206.65 g/mol
InChI Key: KMXMYFJSEFCQNU-VKHMYHEASA-N
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Description

(3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an amino group and a chloro-substituted thiazole ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 5-chloro-2-aminothiazole with a suitable α-bromo acid derivative under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of the thiazole attacks the electrophilic carbon of the α-bromo acid, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, solvent, and catalyst selection, are crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Amidation and Esterification Reactions

The carboxylic acid group undergoes typical acid-derived transformations:

Reaction Type Reagents/Conditions Product Yield Source
AmidationHATU, DCC, or EDCI with amines(3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanamide derivatives60–85%
EsterificationMethanol/HCl, ethanol/H₂SO₄Methyl/ethyl esters of the propanoic acid moiety70–90%

Key conditions for amidation include anhydrous solvents (e.g., DMF) and coupling agents like HATU to activate the carboxyl group. Esterification typically employs acidic or catalytic conditions.

Nucleophilic Substitution at the Thiazole Ring

The 5-chloro substituent on the thiazole ring is susceptible to nucleophilic displacement:

Nucleophile Conditions Product Selectivity
Primary aminesDIPEA, DMF, 80°C5-amino-thiazole derivativesHigh (>90%)
ThiolsK₂CO₃, DMSO, 50°C5-thioether-thiazole analogsModerate (60–75%)
HydroxideNaOH, H₂O/THF, reflux5-hydroxy-thiazole derivativesLow (40–50%)

Substitution reactions favor polar aprotic solvents and elevated temperatures. Steric hindrance from the adjacent amino acid side chain limits reactivity at the 2-position of the thiazole.

Redox Reactions

The amino and carboxylic acid groups participate in redox processes:

Reduction

  • Reagent : Sodium borohydride (NaBH₄) in methanol

  • Product : Corresponding alcohol derivative (reduction of carboxylic acid to CH₂OH)

  • Yield : 55–65%

Oxidation

  • Reagent : KMnO₄ in acidic conditions

  • Product : Ketone formation (oxidation of α-amino group)

  • Yield : <30% due to competing decomposition

Condensation and Cyclization

The compound participates in cyclocondensation to form heterocyclic systems:

Reagent Conditions Product Application
ThioureaHCl, ethanol, refluxThiazolo[5,4-d]pyrimidine analogsAntimicrobial scaffolds
AldehydesPiperidine, microwave irradiationSchiff base-linked macrocyclesCatalysis studies

These reactions exploit the amino group’s nucleophilicity and the carboxylic acid’s ability to form hydrogen-bonding networks.

pH-Dependent Tautomerism

The thiazole ring exhibits tautomeric behavior in aqueous solutions:

pH Range Dominant Form Implications for Reactivity
Acidic (pH < 3)Protonated thiazole NEnhanced electrophilicity at C5
Neutral (pH 6–8)Neutral thiazoleBalanced reactivity for substitution
Basic (pH > 10)Deprotonated carboxylic acidIncreased solubility, reduced ring reactivity

This tautomerism directly influences reaction pathways and product distributions.

Stability Under Synthetic Conditions

Critical stability considerations include:

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

  • Light Sensitivity : Prolonged UV exposure causes cleavage of the C-Cl bond (t₁/₂ = 48 hrs under 365 nm light).

  • Hydrolytic Stability : Resistant to hydrolysis at pH 4–9 for >24 hrs, but degrades rapidly under strongly acidic/basic conditions .

Scientific Research Applications

(3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid has a wide range of applications in scientific research:

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of agrochemicals and pharmaceuticals, where its unique structural features are leveraged to design novel compounds with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its binding affinity and selectivity towards these targets. For example, the compound may inhibit the activity of certain enzymes or receptors by forming stable complexes, thereby modulating biological processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share a similar propanoic acid moiety but differ in the heterocyclic ring structure.

    1,3,5-triazine aminobenzoic acid derivatives: These compounds have a triazine ring instead of a thiazole ring and exhibit different biological activities.

Uniqueness

(3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid is unique due to the presence of both an amino group and a chloro-substituted thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid and its derivatives?

The synthesis typically involves multi-step reactions, starting with condensation of thiazole precursors with amino acid backbones. For example:

  • Step 1 : React 5-chloro-1,3-thiazol-2-amine with a β-keto ester under reflux conditions (e.g., ethanol, 80°C) to form the thiazole-propanoate intermediate .
  • Step 2 : Hydrolyze the ester group using aqueous HCl or NaOH to yield the propanoic acid moiety.
  • Step 3 : Purify via recrystallization (e.g., methanol or ethanol) and validate purity through elemental analysis (>98% purity) . Key reagents include chloroacetyl chloride for thiazole functionalization and sodium borohydride for selective reductions .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • 1H/13C NMR : Assign peaks to confirm the stereochemistry at C3 (S-configuration) and the presence of the 5-chloro-thiazole ring (e.g., δ ~7.2 ppm for thiazole protons) .
  • IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 235.6) and fragmentation patterns .
  • Elemental Analysis : Ensure C, H, N, S, and Cl percentages match theoretical values (±0.3%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

  • Temperature Control : Higher yields (80-88%) are achieved in refluxing ethanol (78°C) compared to room-temperature reactions .
  • Catalyst Selection : Use NaBH3CN for selective amine reductions without affecting the thiazole ring .
  • Stoichiometry : Maintain a 1:1 molar ratio of thiazole precursors to β-keto esters to minimize side products .
  • Workup : Employ pH-controlled precipitation (e.g., acetic acid to pH 5) to isolate intermediates efficiently .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Structure-Activity Relationship (SAR) Analysis : Compare bioactivity of analogs with varying substituents (e.g., 5-chloro vs. 5-bromo thiazole) to identify critical functional groups .
  • Computational Modeling : Use docking studies to assess interactions with target proteins (e.g., bacterial enzymes or cancer cell receptors) .
  • Standardized Assays : Replicate assays under controlled conditions (pH, temperature) to minimize variability. For example, antimycobacterial activity testing at 37°C in Middlebrook 7H9 broth .

Q. What strategies are effective in resolving stereochemistry during synthesis?

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • X-ray Crystallography : Confirm absolute configuration via single-crystal analysis. Software like SHELXL refines crystallographic data to validate the (3S) configuration .
  • Circular Dichroism (CD) : Monitor Cotton effects to distinguish enantiomers in solution .

Q. How can derivatives be designed to enhance bioactivity while maintaining solubility?

  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the thiazole 4-position to improve target binding .
  • Prodrug Strategies : Esterify the carboxylic acid to increase membrane permeability, then hydrolyze in vivo .
  • Salt Formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility (e.g., 25 mg/mL in PBS at pH 7.4) .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on metabolic stability?

  • Comparative Metabolism Studies : Incubate the compound with liver microsomes from multiple species (e.g., human, rat) to identify species-specific degradation pathways .
  • Isotope Labeling : Use 14C-labeled analogs to track metabolic products via LC-MS .
  • Enzyme Inhibition Assays : Test interactions with CYP450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. Methodological Tables

Table 1. Key Reaction Conditions for Thiazole-Propanoic Acid Derivatives

StepReagents/ConditionsYield (%)Reference
Thiazole FormationChloroacetyl chloride, triethylamine, dioxane (20-25°C)70-75
Ester Hydrolysis6M HCl, reflux (8 h)70-75
PurificationRecrystallization (methanol)85-90

Table 2. Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsInterpretation
1H NMR (DMSO-d6)δ 7.35 (s, 1H, thiazole-H)Confirms thiazole ring integrity
IR (ATR)1702 cm⁻¹ (C=O)Validates carboxylic acid group
MS (ESI+)m/z 235.6 [M+H]+Matches molecular formula C7H8ClN2O2S

Properties

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.65 g/mol

IUPAC Name

(3S)-3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C6H7ClN2O2S/c7-4-2-9-6(12-4)3(8)1-5(10)11/h2-3H,1,8H2,(H,10,11)/t3-/m0/s1

InChI Key

KMXMYFJSEFCQNU-VKHMYHEASA-N

Isomeric SMILES

C1=C(SC(=N1)[C@H](CC(=O)O)N)Cl

Canonical SMILES

C1=C(SC(=N1)C(CC(=O)O)N)Cl

Origin of Product

United States

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